H-Arg(NO2)-Obzl H-Arg(NO2)-Obzl L-Nabe is a potent irreversible inhibitor of endothelium dependent relaxation.
Brand Name: Vulcanchem
CAS No.: 7672-27-7
VCID: VC0533408
InChI: InChI=1S/C13H19N5O4/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17)/t11-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Molecular Formula: C13H19N5O4
Molecular Weight: 309.32 g/mol

H-Arg(NO2)-Obzl

CAS No.: 7672-27-7

Cat. No.: VC0533408

Molecular Formula: C13H19N5O4

Molecular Weight: 309.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

H-Arg(NO2)-Obzl - 7672-27-7

Specification

CAS No. 7672-27-7
Molecular Formula C13H19N5O4
Molecular Weight 309.32 g/mol
IUPAC Name benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate
Standard InChI InChI=1S/C13H19N5O4/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17)/t11-/m0/s1
Standard InChI Key FAJFGLZHUIUNSS-NSHDSACASA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N
SMILES C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isomeric Forms

H-Arg(NO2)-Obzl exists in multiple salt forms, including the p-tosylate derivative (CAS 10342-07-1), which has a molecular formula of C20H27N5O7SC_{20}H_{27}N_5O_7S and a higher molecular weight of 481.5 g/mol . The base compound features a benzyl ester group attached to the nitroarginine backbone, enhancing its solubility in organic solvents and stability under experimental conditions. Key structural distinctions between the base and salt forms are summarized below:

PropertyH-Arg(NO2)-Obzl (Base)H-Arg(NO2)-Obzl P-Tosylate
Molecular FormulaC13H19N5O4C_{13}H_{19}N_5O_4C20H27N5O7SC_{20}H_{27}N_5O_7S
Molecular Weight309.32 g/mol 481.5 g/mol
CAS Number7672-27-7 10342-07-1
SolubilityOrganic solvents Enhanced aqueous stability

The nitro group (NO2NO_2) at the ω-position of the arginine side chain is pivotal for its inhibitory activity against NOS isoforms .

Spectroscopic and Crystallographic Data

While crystallographic data for H-Arg(NO2)-Obzl remains limited, nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm its structural integrity. The compound’s IUPAC name—benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate—reflects its stereospecific configuration, which is critical for binding to NOS active sites .

Synthesis and Industrial Production

Synthetic Pathways

H-Arg(NO2)-Obzl is synthesized through solid-phase peptide synthesis (SPPS) or solution-phase methods. A common route involves the nitroarginine benzylation of L-arginine followed by esterification with benzyl alcohol . For example, in peptide chemistry, H-Arg(NO2)-Obzl serves as a protected intermediate in the synthesis of tetrapeptides like Arg-Pro-Phe-Phe . The p-tosylate salt form is generated by reacting the base compound with p-toluenesulfonic acid to improve crystallinity and storage stability .

Mechanistic Insights: Nitric Oxide Synthase Inhibition

Competitive Inhibition of NOS Isoforms

H-Arg(NO2)-Obzl acts as a competitive inhibitor of NOS by mimicking the native substrate L-arginine. It binds reversibly to the enzyme’s active site, blocking the conversion of L-arginine to NO and L-citrulline . This inhibition is particularly effective against neuronal NOS (nNOS/NOS1), as demonstrated in cardiac myocyte studies where it reduced NO-dependent modulation of contractility .

Substrate Limitation and Cellular Effects

By depleting local L-arginine pools, H-Arg(NO2)-Obzl indirectly regulates NO bioavailability. In mitochondrial microdomains, this limitation alters calcium signaling and oxidative phosphorylation, highlighting its role in studying metabolic disorders .

Applications in Biomedical Research

Vascular Physiology and Hypertension Models

H-Arg(NO2)-Obzl is instrumental in hypertension research. Administered in rodent models, it induces endothelial dysfunction by inhibiting endothelial NOS (eNOS), thereby mimicking vascular pathology observed in metabolic syndrome .

Neurodegenerative Disease Studies

In Alzheimer’s and Parkinson’s disease models, the compound exacerbates neurotoxicity by suppressing neuroprotective NO signaling. This effect aids in identifying therapeutic targets to restore NOS activity .

Immunomodulation and Inflammation

NO modulates macrophage activity and cytokine release. H-Arg(NO2)-Obzl-treated macrophages exhibit reduced nitric oxide synthase 2 (NOS2) activity, providing insights into sepsis and autoimmune disease mechanisms .

Pharmacological Significance and Drug Development

Lead Compound Optimization

H-Arg(NO2)-Obzl derivatives are being explored for selective NOS1 inhibition to treat conditions like migraine and anxiety. Structural modifications, such as fluorination of the benzyl group, enhance blood-brain barrier permeability .

Combination Therapies

Preclinical studies combine H-Arg(NO2)-Obzl with arginase inhibitors (e.g., S-(2-boronoethyl)-L-cysteine) to amplify NO signaling in cardiovascular therapies. This approach restores contractility in heart failure models .

Recent Advances and Future Directions

Mitochondrial-Targeted Delivery

Nanoparticle formulations of H-Arg(NO2)-Obzl are under development to enhance mitochondrial uptake, addressing NO dysregulation in aging and ischemia-reperfusion injury .

CRISPR-Cas9 Screens

Genome-wide CRISPR screens using H-Arg(NO2)-Obzl-treated cells have identified novel regulators of NOS expression, paving the way for gene therapy applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator